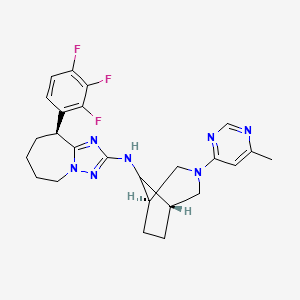

(9R)-RO7185876

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H28F3N7 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine |

InChI |

InChI=1S/C25H28F3N7/c1-14-10-20(30-13-29-14)34-11-15-5-6-16(12-34)23(15)31-25-32-24-18(4-2-3-9-35(24)33-25)17-7-8-19(26)22(28)21(17)27/h7-8,10,13,15-16,18,23H,2-6,9,11-12H2,1H3,(H,31,33)/t15-,16+,18-,23?/m0/s1 |

InChI Key |

XGTZKVXMDSWEOE-PLMYHDKJSA-N |

Isomeric SMILES |

CC1=CC(=NC=N1)N2C[C@H]3CC[C@@H](C2)C3NC4=NN5CCCC[C@H](C5=N4)C6=C(C(=C(C=C6)F)F)F |

Canonical SMILES |

CC1=CC(=NC=N1)N2CC3CCC(C2)C3NC4=NN5CCCCC(C5=N4)C6=C(C(=C(C=C6)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

(9R)-RO7185876: A Technical Whitepaper on its Mechanism of Action in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9R)-RO7185876 is an investigational small molecule that acts as a potent and selective γ-secretase modulator (GSM) for the potential treatment of Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors (GSIs), which broadly suppress enzyme activity leading to mechanism-based toxicities, this compound allosterically modulates the γ-secretase complex. This modulation selectively reduces the production of aggregation-prone amyloid-β (Aβ) peptides, Aβ42 and Aβ40, while concomitantly increasing the levels of shorter, non-amyloidogenic Aβ species such as Aβ38 and Aβ37.[1] Crucially, this is achieved without altering the total levels of Aβ peptides or inhibiting the cleavage of other key γ-secretase substrates, most notably Notch, thereby offering a potentially safer therapeutic window.[1] Preclinical data demonstrate a favorable in vitro and in vivo profile, supporting its further development.[1][4]

Introduction to γ-Secretase Modulation in Alzheimer's Disease

The accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1][5] The γ-secretase complex, a multi-protein enzyme, is responsible for the final intramembrane cleavage of the APP C-terminal fragment (C99), producing Aβ peptides of varying lengths.[1] While complete inhibition of γ-secretase can reduce the production of all Aβ peptides, it also interferes with the processing of other vital substrates like Notch, leading to severe side effects.[1][2]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs bind to the γ-secretase complex and alter its conformation, thereby shifting the cleavage preference from the production of longer, amyloidogenic Aβ peptides (Aβ42 and Aβ40) to shorter, less toxic forms (Aβ38 and Aβ37).[1][6] This approach aims to reduce the amyloidogenic burden without the safety liabilities associated with GSIs.[5]

The Core Mechanism of Action of this compound

This compound, also known as (S)-3, is a novel triazolo-azepine derivative that functions as a potent and selective GSM.[1][2] Its mechanism of action is centered on the allosteric modulation of the γ-secretase complex, which is composed of four integral membrane proteins: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin-enhancer 2 (PEN-2).[1] Presenilin forms the catalytic core of the complex.[1] GSMs, including this compound, are believed to bind to presenilin.[1]

This binding induces a conformational change in the enzyme-substrate complex, which alters the processive cleavage of C99. The result is a decrease in the production of the highly fibrillogenic Aβ42 and Aβ40 peptides and a corresponding increase in the secretion of the shorter, more soluble, and less neurotoxic Aβ38 and Aβ37 peptides.[1] A key feature of this mechanism is that the total amount of Aβ peptide produced remains unchanged, and the processing of other γ-secretase substrates, such as Notch, is not affected.[1]

Signaling Pathway of Amyloid-β Production and the Modulatory Effect of this compound

Caption: Amyloidogenic pathway and the modulatory action of this compound.

Quantitative Data

The preclinical evaluation of this compound has yielded quantitative data on its potency and selectivity.

Table 1: In Vitro Potency of this compound in Reducing Aβ42 Levels

| Cell Line | IC50 (Total) [nM] | IC50 (Free) [nM] |

| h IC50 Aβ42 H4 | 9 | 4 |

| h IC50 Aβ42 Hek292 | 4 | 2 |

| Mouse IC50 N2A | 4 | 2 |

| Data sourced from Ratni et al., 2020.[1] |

Table 2: In Vitro Selectivity Profile of this compound

| Parameter | IC50 [nM] |

| h Notch IC50 | >10000 |

| Data sourced from Ratni et al., 2020.[1] |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of this compound on the secretion of Aβ peptides from cultured cells.

-

Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).[7]

-

Procedure:

-

Cells are plated in 96-well plates.[7]

-

After 3-4 hours, test compounds are added at various concentrations.[7]

-

The cells are incubated with the compound for 24 hours.[7]

-

The supernatant is collected, and the levels of secreted Aβ peptides (Aβ42, Aβ40, Aβ38, and Aβ37) are quantified using an AlphaLISA assay.[7]

-

-

Data Analysis: The measured signals are used to calculate IC50 values for the inhibition of Aβ peptide secretion via non-linear regression fit analysis.[7]

Experimental Workflow: In Vitro Aβ Secretion Assay

Caption: Workflow for the in vitro cellular Aβ secretion assay.

Notch Cellular Reporter Assay

This assay is crucial for determining the selectivity of this compound and ensuring it does not inhibit Notch signaling.

-

Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter.[7]

-

Procedure:

-

Data Analysis: The IC50 value for Notch inhibition is determined from the dose-response curve. A high IC50 value indicates a lack of inhibition.

Experimental Workflow: Notch Cellular Reporter Assay

Caption: Workflow for the Notch cellular reporter assay.

In Vivo Pharmacodynamic Studies in APP-Swe Transgenic Mice

These studies assess the in vivo efficacy of this compound in a relevant animal model of Alzheimer's disease.

-

Animal Model: APP-Swe transgenic mice (2-4 months old).[7]

-

Procedure:

-

Mice are treated with a single oral dose of the test compound.[7]

-

Four hours after dosing, the animals are sacrificed, and brain samples are collected.[7]

-

Brain tissue is homogenized, and Aβ peptides are extracted.[7]

-

Aβ peptide levels in the brain extracts are quantified using AlphaLISA or ELISA.[7]

-

-

Data Analysis: The dose-dependent reduction in brain Aβ42 and Aβ40 levels and the increase in Aβ38 and Aβ37 are evaluated.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its well-defined and highly selective mechanism of action. By acting as a γ-secretase modulator, it favorably alters the production of Aβ peptides, reducing the amyloidogenic species while increasing the non-amyloidogenic ones, without the safety concerns associated with direct γ-secretase inhibition. The preclinical data gathered to date provide a strong rationale for its continued investigation in clinical trials.

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

(9R)-RO7185876: A Selective Gamma-Secretase Modulator for Alzheimer's Disease

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) that has emerged as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] Developed as a member of the novel triazolo-azepine chemical class, this compound has demonstrated a promising preclinical profile, characterized by its ability to selectively modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2][3][4] Unlike γ-secretase inhibitors (GSIs), which have been associated with significant side effects due to their non-selective inhibition of the enzyme, this compound allosterically modulates γ-secretase to reduce the production of the highly amyloidogenic Aβ42 peptide while increasing the formation of shorter, less toxic Aβ species, without affecting the total amount of Aβ produced.[1][5][6]

Core Mechanism of Action

The primary pathological hallmark of Alzheimer's disease is the accumulation of senile plaques composed mainly of Aβ peptides.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1] The γ-secretase complex, a multi-protein enzyme, can cleave the C-terminal fragment of APP at multiple sites, leading to the production of Aβ peptides of varying lengths.[1] The 42-amino acid form, Aβ42, is particularly prone to aggregation and is believed to initiate the cascade of events leading to neurodegeneration.[1][7][8][9]

This compound acts by binding to presenilin, the catalytic subunit of the γ-secretase complex.[1][10] This binding induces a conformational change in the enzyme that shifts its cleavage preference, resulting in a decrease in the production of Aβ42 and Aβ40, and a corresponding increase in the production of shorter, more soluble, and less amyloidogenic peptides like Aβ37 and Aβ38.[1][5][6] A critical advantage of this modulatory approach is the preservation of the processing of other γ-secretase substrates, most notably Notch, thereby avoiding the mechanism-based toxicities that have plagued the development of GSIs.[1][11][12][13]

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Discovery of RO7185876, a Highly Potent γâSecretase Modulator (GSM) as a Potential Treatment for Alzheimerâs Disease - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aβ40 has a subtle effect on Aβ42 protofibril formation, but to a lesser degree than Aβ42 concentration, in Aβ42/Aβ40 mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.umsl.edu [profiles.umsl.edu]

- 9. Alzheimer's Aβ42 and Aβ40 peptides form interlaced amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gamma-secretase inhibition and modulation for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (9R)-RO7185876: A Novel γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876, also identified in scientific literature as the (S)-enantiomer (S)-3, is a potent and selective γ-secretase modulator (GSM) that has emerged as a promising therapeutic candidate for Alzheimer's disease.[1][2] Developed by Hoffmann-La Roche, this small molecule belongs to a novel chemical class of triazolo-azepines.[3] Unlike traditional γ-secretase inhibitors (GSIs) that broadly suppress enzyme activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, this compound allosterically modulates the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37, without affecting the total amount of Aβ produced.[3]

Chemical Structure and Properties

The chemical identity of this compound has been unequivocally established through various analytical techniques, including X-ray crystallography, which confirmed the absolute stereochemistry as (S) for the active enantiomer.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-((1R,5S,8S)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-ylamino)-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[5][6][7]triazolo[1,5-a]azepine | [3] |

| Synonyms | (S)-3, RO7185876 | [1][3] |

| CAS Number | 2226038-71-5 | [7] |

| Molecular Formula | C25H28F3N7 | [7] |

| Molecular Weight | 483.53 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not publicly available. | |

| pKa | Not publicly available; prediction may be required. | |

| LogD | 3.8 | [3] |

Table 2: Solubility of this compound

| Solvent/System | Solubility | Notes | Reference(s) |

| DMSO | 100 mg/mL (206.81 mM) | Requires sonication; hygroscopic. | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.17 mM) | Clear solution. | [7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.17 mM) | Clear solution. | [7] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.17 mM) | Clear solution. | [7] |

Mechanism of Action and Signaling Pathway

This compound functions as a γ-secretase modulator, specifically targeting the amyloidogenic pathway of APP processing. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42, is a central event in the pathogenesis of Alzheimer's disease.

The processing of APP can occur via two main pathways:

-

Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of intact Aβ.

-

Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and then by the γ-secretase complex. This latter cleavage is imprecise and results in Aβ peptides of varying lengths.

This compound modulates the activity of γ-secretase to favor the production of shorter Aβ peptides (Aβ38, Aβ37) over the more neurotoxic Aβ42 and Aβ40 species.[3] Crucially, this modulation does not impact the processing of Notch, a critical transmembrane receptor involved in cell-fate decisions. Inhibition of Notch signaling is a major safety concern with non-selective γ-secretase inhibitors.[4]

Figure 1. Amyloidogenic Processing of APP and the Modulatory Effect of this compound.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been characterized in various in vitro and in vivo models.

Table 3: In Vitro Biological Activity of this compound

| Assay | Cell Line | Endpoint | IC50 (nM) | Reference(s) |

| Aβ42 Secretion | H4 (human neuroglioma) | Inhibition of Aβ42 | 4 (total), 2 (free) | [3] |

| Aβ42 Secretion | HEK293 | Inhibition of Aβ42 | 4 (total), 2 (free) | [3] |

| Aβ42 Secretion | N2A (mouse neuroblastoma) | Inhibition of Aβ42 | 4 (total), 2 (free) | [3] |

| Notch Signaling | HEK293 | Inhibition of Notch1 | >10,000 | [3] |

Table 4: In Vitro Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference(s) |

| Hepatocyte Clearance (μL/min/Mcells) | Human | 4.5 | [3] |

| Mouse | 6.7 | [3] | |

| Rat | 43 | [3] | |

| P-glycoprotein Efflux Ratio | Human | 2.4 | [3] |

| Mouse | 3.3 | [3] | |

| Fraction Unbound (%) | Human | 5.4 | [3] |

| Mouse | 1.4 | [3] | |

| Rat | 1.4 | [3] |

Synthesis

The synthesis of this compound involves a multi-step process that begins with the formation of a racemic triazolo-azepine core, followed by chiral separation to isolate the desired (S)-enantiomer. The detailed, step-by-step laboratory protocol is not publicly available; however, the key synthetic transformations have been published.[3]

Figure 2. Synthetic Workflow for this compound.

Note: For a detailed experimental procedure, including reaction conditions and purification methods, it is recommended to consult the supporting information of the primary publication by Ratni et al. (2020).[3]

Experimental Protocols

The following sections provide an overview of the key assays used to characterize the biological activity of this compound. These are not exhaustive step-by-step protocols but are intended to provide the fundamental methodology.

In Vitro Cellular Aβ Secretion Assay

This assay is designed to quantify the effect of this compound on the secretion of Aβ peptides from cultured cells.

-

Cell Line: Human neuroglioma H4 cells stably overexpressing the Swedish mutant form of human APP695 are commonly used.[8]

-

Methodology Overview:

-

Cells are seeded in 96-well plates.

-

After cell attachment, various concentrations of this compound are added.

-

The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the culture medium.

-

The supernatant is collected, and the concentrations of different Aβ species (Aβ38, Aβ40, Aβ42) are quantified using a sensitive immunoassay, such as an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).[8]

-

IC50 values are calculated from the dose-response curves.

-

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

(9R)-RO7185876: A Technical Guide to its Effect on Amyloid-Beta Peptide Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(9R)-RO7185876, also known as (S)-3, is a potent and selective novel γ-secretase modulator (GSM) from the triazolo-azepine chemical class, under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike traditional γ-secretase inhibitors (GSIs) that block the enzyme's activity and are associated with mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation selectively reduces the production of the pathogenic amyloid-beta (Aβ) peptides Aβ42 and Aβ40, while concurrently increasing the levels of shorter, non-amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[1] Critically, this is achieved without altering the total levels of Aβ peptides or interfering with the processing of other key γ-secretase substrates like Notch, thereby offering a promising safety profile.[1] Preclinical studies have demonstrated its efficacy in vitro in various cell lines and in vivo in a transgenic mouse model of Alzheimer's disease.[1] Currently, this compound is in Phase I clinical development.[3]

Introduction to Amyloid-Beta and Gamma-Secretase Modulation

The amyloid cascade hypothesis remains a central theory in the pathogenesis of Alzheimer's disease. This hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 species, in the brain initiates a cascade of events leading to synaptic dysfunction, neuroinflammation, and ultimately, neurodegeneration.[4] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[4]

The γ-secretase complex is an intramembrane protease composed of four core subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[1] While complete inhibition of γ-secretase can effectively halt Aβ production, it also prevents the processing of over 90 other substrates, including the developmentally crucial Notch receptor, leading to severe side effects.[1]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs bind to an allosteric site on the γ-secretase complex, subtly altering its conformation.[1] This conformational change modifies the processive cleavage of the APP C-terminal fragment, shifting the product ratio away from the longer, pathogenic Aβ42 and Aβ40 peptides towards the shorter, more soluble, and less toxic Aβ38 and Aβ37 fragments.[1] This mechanism of action is particularly attractive as it addresses the production of the primary pathogenic species without the safety concerns associated with broad γ-secretase inhibition.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the γ-secretase complex. By binding to the complex, it is hypothesized to stabilize the enzyme-substrate interaction, promoting further processing of the Aβ peptides to shorter forms. This results in a significant reduction of Aβ42 and a lesser reduction of Aβ40, coupled with an increase in Aβ38 and Aβ37. A key advantage of this mechanism is the preservation of total Aβ levels and the absence of inhibition of Notch signaling, which is a major differentiator from GSIs.[1]

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the in vitro potency of this compound in reducing Aβ42 levels across different cell lines.

Table 1: In Vitro Potency of this compound [1]

| Cell Line | IC50 Aβ42 (nM) |

| Human Neuroglioma (H4) | 9 (total), 4 (free) |

| Human Embryonic Kidney (HEK292) | 4 (total), 2 (free) |

| Mouse Neuroblastoma (N2A) | 4 (total), 2 (free) |

Table 2: In Vitro Selectivity Profile of this compound [1]

| Target | IC50 (nM) |

| Human Notch | >10,000 |

In vivo studies in an APP-Swe transgenic mouse model demonstrated that this compound produced a dose-dependent reduction in brain Aβ42 levels.[1] While specific quantitative data from the dose-response curve are not publicly available, the primary discovery publication includes a figure (Figure 10) illustrating the correlation between predicted and measured Aβ42 reduction, confirming its in vivo activity.[5]

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This assay was utilized to determine the in vitro potency of this compound in modulating Aβ peptide secretion.[1]

-

Cell Culture: Human neuroglioma H4 cells, stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L), were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS) and 0.2 mg/L Hygromycin B.

-

Cell Plating: Cells were plated in 96-well plates at a density of 30,000 cells per well in 100 µL of culture medium and incubated at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: After 3-4 hours, test compounds, including this compound, were serially diluted and added to the wells. The final concentrations typically ranged from 0.0013 µM to 4 µM in a half-log step dilution series.

-

Incubation: The cells were incubated with the compounds for 24 hours.

-

Aβ Quantification: Following incubation, the cell culture supernatant was collected. The levels of secreted Aβ peptides (Aβ40, Aβ42, Aβ38, and Aβ37) were quantified using AlphaLISA or ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for Aβ42 reduction was calculated from the dose-response curves.

Caption: In Vitro Aβ Secretion Assay Workflow.

In Vivo Evaluation in APP-Swe Transgenic Mice

This protocol was employed to assess the in vivo efficacy of this compound on brain Aβ levels.[1]

-

Animal Model: APP-Swe transgenic mice, which overexpress a mutated form of human APP leading to increased Aβ production, were used. Mice were typically 2-4 months of age.

-

Compound Administration: this compound was administered orally (per os) as a single dose.

-

Time Course and Dosing: Animals were sacrificed at a specific time point (e.g., 4 hours) after dosing. Different dose groups were used to establish a dose-response relationship.

-

Tissue Collection: Following sacrifice, brains were collected. One hemisphere (without the cerebellum) was used for Aβ analysis.

-

Brain Homogenization: The brain tissue was homogenized in a 1% diethylamine (DEA) buffer containing 50mM NaCl and protease inhibitors.

-

Extraction: The homogenate was incubated on ice for 5 hours and then centrifuged at 100,000 x g for 45 minutes to separate soluble Aβ.

-

Aβ Quantification: The supernatant containing the soluble Aβ fraction was collected, and the levels of Aβ40 and Aβ42 were quantified using specific ELISA or AlphaLISA kits.

-

Data Analysis: The percentage reduction of brain Aβ levels in the treated groups was compared to the vehicle-treated control group.

Caption: In Vivo Efficacy Testing Workflow.

Conclusion and Future Directions

This compound is a promising γ-secretase modulator that has demonstrated a desirable preclinical profile for the potential treatment of Alzheimer's disease. Its ability to selectively reduce pathogenic Aβ species without impacting Notch signaling addresses a key safety concern that has plagued previous attempts to target γ-secretase. The in vitro potency and in vivo efficacy, coupled with a favorable pharmacokinetic profile, have supported its advancement into clinical trials. The results of the ongoing Phase I study will be crucial in determining the safety, tolerability, and pharmacodynamic effects of this compound in humans, and will ultimately inform its potential as a disease-modifying therapy for Alzheimer's disease.

References

- 1. Nivegacetor | ALZFORUM [alzforum.org]

- 2. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Cytotect®CP, Hyperimmune Anti-CMV IVIg as CMV Prophylaxis in Patients Developing Acute Grade II-IV GVHD After Allogeneic Hematopoietic Cell Transplantation. | Clinical Research Trial Listing ( Cytomegalovirus Infections ) ( NCT05370976 ) [trialx.com]

- 4. The amyloid hypothesis in Alzheimer disease: new insights from new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of (9R)-RO7185876

An In-Depth Technical Guide on the In Vitro Characterization of (9R)-RO7185876

Introduction

This compound, also identified as (S)-3, is a potent and selective γ-secretase modulator (GSM) developed as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Alzheimer's disease pathology is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase enzyme complex.[1] The γ-secretase cleavage produces Aβ peptides of varying lengths, with the longer forms, particularly Aβ42, being highly prone to aggregation and neurotoxicity.[1]

Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to severe side effects by interfering with other crucial signaling pathways like Notch processing, GSMs allosterically modulate the enzyme.[1][4] This modulation shifts the cleavage preference of γ-secretase to produce shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while decreasing the production of the pathogenic Aβ42 and Aβ40 species.[1] Critically, this is achieved without altering the total amount of Aβ peptides produced and without inhibiting the processing of other γ-secretase substrates like Notch, offering a more favorable safety profile.[1][5] this compound belongs to a novel chemical class of triazolo-azepines and has demonstrated a promising in vitro and in vivo profile.[1][3]

Mechanism of Action: γ-Secretase Modulation

The γ-secretase complex is composed of four protein subunits: presenilin (PS), nicastrin (Nct), anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[1] Presenilin forms the catalytic core of the enzyme.[1] GSMs like this compound are believed to bind to presenilin, stabilizing the enzyme-substrate complex in a way that promotes processive cleavage, resulting in a higher proportion of shorter, soluble Aβ peptides.[1] This mechanism effectively reduces the concentration of the aggregation-prone Aβ42 peptide, which is central to the amyloid cascade hypothesis of Alzheimer's disease.

Quantitative In Vitro Profile

The in vitro characteristics of this compound highlight its potency, selectivity, and favorable drug-like properties. The data presented below is a summary from cellular assays and pharmacokinetic studies.

| Parameter | Value | Description |

| IC₅₀ Aβ42 | 15 nM | The half-maximal inhibitory concentration for the production of the pathogenic Aβ42 peptide in cellular assays.[6] |

| IC₅₀ Notch | >10,000 nM | The half-maximal inhibitory concentration for the cleavage of Notch receptor; a high value indicates selectivity and lack of interference with the Notch pathway.[1] |

| Solubility | 0.7 µg/mL | Aqueous solubility, a key parameter for drug absorption and formulation.[6] |

| Human Hepatocyte Clearance | 3.1 µL/min/Mcells | A measure of metabolic stability in human liver cells; a lower value suggests slower clearance and potentially longer half-life.[6] |

| Free In Vitro Potency (Mouse) | 2.0 nM | The concentration required to achieve a 50% effect in mouse-based cellular assays, adjusted for protein binding.[1] |

| Free In Vivo IC₅₀ Aβ42 (Mouse) | 2.5 nM | The in vivo concentration in the brain required to reduce Aβ42 production by 50% in a mouse model, showing good correlation with in vitro potency.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are the core protocols used for the characterization of this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of the compound on the secretion of various Aβ peptide species from a cultured human cell line.

a) Cell Culture and Plating:

-

Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform containing the Swedish double mutation (K595N/M596L).[7]

-

Plating: Cells are plated at a density of 30,000 cells per well in 96-well plates using IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.[7]

-

Incubation: Plates are incubated at 37°C in a 5% CO₂ environment.[7]

b) Compound Treatment:

-

Preparation: Test compounds are serially diluted in culture media.[7]

-

Addition: Approximately 3-4 hours after cell plating, 50 µL of the compound solution (as a 1.5-fold concentrate) is added to the wells to achieve the desired final concentrations.[7] A typical dose-response curve involves an eight-point half-log dilution series, ranging from 4 µM down to 0.0013 µM.[7]

-

Incubation: The cells are incubated with the compound for 24 hours.[7]

c) Aβ Quantification (AlphaLISA):

-

Supernatant Collection: After incubation, 20 µL of the cell culture supernatant is transferred to a new assay plate.[7]

-

Antibody Incubation: 10 µL of a mixture containing an AlphaLISA-coupled capture antibody and a biotinylated detection antibody is added. The plate is incubated for 3 hours at room temperature with gentle shaking.[7]

-

Donor Bead Addition: 20 µL of streptavidin-coated Donor Beads are added, and the plate is incubated for another 30 minutes at room temperature, protected from light.[7]

-

Data Acquisition: The plate is read on a Paradigm AlphaLISA Reader (excitation at 680 nm, emission at 570 nm).[7]

d) Data Analysis:

-

The measured signals are used to calculate IC₅₀ values for the inhibition of Aβ peptide secretion via nonlinear regression fit analysis.[7]

Notch Cellular Reporter Assay

This assay is critical to confirm the selectivity of the GSM and ensure it does not inhibit the Notch signaling pathway.

a) Cell Culture and Plating:

-

Cell Line: A stably transfected HEK293 cell line expressing human Notch1 and a luciferase reporter gene.[7]

-

Plating: Cells are seeded in 96-well microtiter plates to approximately 80% confluency.[7]

b) Compound Treatment:

-

Addition: Compounds are added at a 10x concentration in a 1/10 volume of medium, with a final DMSO concentration of 0.8% (v/v).[7]

-

Incubation: Plates are incubated for 20 hours at 37°C and 5% CO₂.[7]

c) Luciferase Activity Measurement:

-

Equilibration: Plates are equilibrated to room temperature.[7]

-

Reagent Addition: 45 µL of Steady-Glo Mix (Promega) is added to each well, followed by a 20-minute incubation at room temperature.[7]

-

Data Acquisition: Chemiluminescence is measured using a microplate reader.[7] The resulting data is used to determine the IC₅₀ for Notch inhibition, confirming the compound's selectivity.

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Rise of Triazolo-azepines: A Technical Guide to the Discovery and Development of Novel Gamma-Secretase Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino acid form (Aβ42), in the brain is a central pathological hallmark of Alzheimer's disease (AD).[1][2] Gamma-secretase, an intramembrane protease complex, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[1][2] While complete inhibition of γ-secretase has proven to be a challenging therapeutic strategy due to mechanism-based toxicities associated with the inhibition of other critical substrates like Notch, a more nuanced approach has emerged: γ-secretase modulators (GSMs).[3][4] This technical guide provides an in-depth overview of the discovery and development of a promising class of non-steroidal anti-inflammatory drug (NSAID)-derived heterocyclic GSMs: the triazolo-azepines. We will delve into their synthesis, key experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

The Triazolo-azepine Scaffold: Discovery and Synthesis

The triazolo-azepine core represents a significant advancement in the quest for potent and selective GSMs. Researchers at Hoffmann-La Roche identified this scaffold as a promising chemical series for modulating γ-secretase activity, leading to the filing of patent WO 2019/121434 A1, which covers a range of triazolo-azepine derivatives.[1][2]

General Synthetic Approach

The synthesis of 3-aryl-6,7,8,9-tetrahydro-5H-[1][2][5]triazolo[4,3-a]azepines, a core structure of interest, generally involves a multi-step sequence. A common strategy begins with the appropriate azepine precursor, which is then subjected to a series of reactions to construct the fused triazole ring. While specific reaction conditions and starting materials vary depending on the desired substitutions, a representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of a Representative Triazolo-azepine Analog

This protocol is a generalized representation based on established synthetic methodologies for similar heterocyclic systems.

-

Step 1: Formation of the Azepine Intermediate. A substituted 2-azido-benzaldehyde is reacted with a propargylamine derivative in a suitable solvent like methanol at an elevated temperature (e.g., 40°C).

-

Step 2: Ugi-Azide Reaction. To the intermediate from Step 1, an isocyanide and trimethylsilyl azide (TMSN3) are added, and the reaction is stirred at 40°C for several hours (e.g., 12 hours).

-

Step 3: Intramolecular Cycloaddition. The solvent is removed, and the residue is redissolved in a high-boiling solvent such as acetonitrile. The mixture is then heated in a sealed vial at a high temperature (e.g., 130°C) to facilitate an intramolecular azide-alkyne cycloaddition, forming the triazole ring fused to the azepine core.

-

Step 4: Purification. The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel.

Characterization of Triazolo-azepine GSMs: Key Experimental Protocols

The evaluation of novel GSMs requires a battery of robust in vitro and in vivo assays to determine their potency, selectivity, pharmacokinetic properties, and efficacy.

In Vitro Potency and Selectivity Assessment

1. Cell-Based Aβ42 Reduction Assay using AlphaLISA

This assay is a high-throughput method to quantify the reduction of secreted Aβ42 from cells overexpressing human APP. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that does not require wash steps, making it highly efficient.

Experimental Protocol: AlphaLISA for Aβ42 Quantification

-

Cell Culture and Treatment:

-

Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L) are seeded in 96-well plates.

-

Cells are incubated with varying concentrations of the triazolo-azepine GSMs (typically in DMSO, with a final concentration not exceeding 0.5%) for a defined period (e.g., 24 hours).

-

-

Sample Preparation:

-

After incubation, the cell culture supernatant is collected.

-

-

AlphaLISA Procedure (using a commercial kit, e.g., PerkinElmer Human Amyloid beta 1-42 Kit):

-

A mix of biotinylated anti-Aβ42 antibody and acceptor beads conjugated to a second anti-Aβ42 antibody is added to the supernatant samples in a 384-well assay plate.

-

The plate is incubated at room temperature to allow for the formation of the antibody-Aβ42-bead complex.

-

Streptavidin-coated donor beads are added under subdued light.

-

The plate is incubated in the dark to allow the donor beads to bind to the biotinylated antibody.

-

The plate is read on an AlphaLISA-compatible plate reader. Excitation at 680 nm leads to a luminescent signal at 615 nm if Aβ42 is present to bring the donor and acceptor beads into proximity.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of synthetic Aβ42 peptide.

-

The concentration of Aβ42 in the cell supernatants is determined from the standard curve.

-

IC50 values (the concentration of the compound that causes a 50% reduction in Aβ42 levels) are calculated.

-

In Vivo Efficacy Assessment in Alzheimer's Disease Mouse Models

Transgenic mouse models that overexpress human APP and develop age-dependent Aβ pathology are crucial for evaluating the in vivo efficacy of GSMs.

1. Animal Model and Drug Administration

-

Model: Commonly used models include the APP/PS1 and 5XFAD transgenic mice.

-

Administration: Triazolo-azepine GSMs are typically administered orally (e.g., via gavage) once daily for a specified duration (e.g., several weeks or months).

2. Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory, functions that are typically impaired in AD mouse models.

Experimental Protocol: Morris Water Maze

-

Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged in one quadrant. Visual cues are placed around the room.

-

Acquisition Phase: Mice undergo several trials per day for consecutive days, starting from different locations in the pool, to learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

3. Histopathological Analysis of Aβ Plaques

Following behavioral testing, brain tissue is analyzed to quantify the Aβ plaque burden.

Experimental Protocol: Immunohistochemistry for Aβ Plaques

-

Tissue Preparation: Mice are euthanized, and their brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned.

-

Immunostaining: Brain sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8). A secondary antibody conjugated to a detectable label (e.g., a fluorescent dye or an enzyme for colorimetric detection) is then applied.

-

Imaging and Quantification: The stained sections are imaged using a microscope, and the Aβ plaque area and number are quantified using image analysis software.

Pharmacokinetic Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of triazolo-azepine GSMs, particularly their ability to cross the blood-brain barrier, is critical.

Experimental Protocol: Pharmacokinetic Study in Mice

-

Drug Administration: A single dose of the triazolo-azepine GSM is administered to mice, typically via oral gavage or intravenous injection.

-

Sample Collection: At various time points post-administration, blood samples are collected. At the terminal time point, mice are euthanized, and brain tissue is harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and brain-to-plasma concentration ratio, are calculated.

Quantitative Data Summary

The following tables summarize representative quantitative data for triazolo-azepine and other relevant GSMs from the literature. It is important to note that specific data for the Hoffmann-La Roche compounds from WO 2019/121434 A1 are not publicly available in detail; therefore, data from closely related compounds are presented for illustrative purposes.

Table 1: In Vitro Potency of Representative γ-Secretase Modulators

| Compound ID | Chemical Class | Cell Line | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Reference |

| Compound 1 | Pyridazine | SH-SY5Y-APP | 4.1 | 80 | 18 | [6] |

| Compound 2 | Pyridazine | SH-SY5Y-APP | 5.3 | 87 | 29 | [6] |

| BMS-932481 | Pyrimidine | 6 | [7] | |||

| PF-06648671 | Pyridopyrazine-1,6-dione | [7] | ||||

| RO7101556 | Triazolo-azepine | [7] |

Table 2: In Vivo Efficacy of a Representative GSM (Compound 2)

| Species | Dose (mg/kg) | Route | % Aβ42 Reduction (Plasma) | % Aβ40 Reduction (Plasma) | % Aβ42 Reduction (Brain) | % Aβ40 Reduction (Brain) | Reference |

| Mouse | 5 | p.o. | 78 | 57 | 54 | 29 | [6] |

| Mouse | 25 | p.o. | >80 | ~70 | ~75 | ~50 | [6] |

| Mouse | 50 | p.o. | >85 | ~75 | ~80 | ~60 | [6] |

Table 3: Pharmacokinetic Parameters of a Representative GSM (Compound 2) in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |

| 10 | p.o. | 1230 | 0.5 | 2890 | ~1.5 | [6] |

Signaling Pathways and Experimental Workflows

The mechanism of action of GSMs involves an allosteric modulation of the γ-secretase complex, leading to a shift in the cleavage site of APP, rather than outright inhibition. This results in a decrease in the production of longer, more amyloidogenic Aβ species (like Aβ42) and a concomitant increase in shorter, less aggregation-prone species (like Aβ37 and Aβ38).

Gamma-Secretase Signaling Pathway

Caption: Gamma-secretase processing of APP and the modulatory effect of GSMs.

Experimental Workflow for GSM Development

Caption: A typical workflow for the discovery and development of GSMs.

Conclusion

Triazolo-azepine gamma-secretase modulators represent a promising therapeutic strategy for Alzheimer's disease by selectively reducing the production of the pathogenic Aβ42 peptide without the adverse effects associated with broad-spectrum γ-secretase inhibition. The development of this class of compounds has been guided by a systematic approach involving targeted synthesis, robust in vitro and in vivo screening assays, and a thorough understanding of their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and workflows presented in this guide provide a framework for the continued discovery and optimization of novel GSMs, with the ultimate goal of delivering an effective disease-modifying therapy for Alzheimer's disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triazolo-azepine Inhibitors of γ-Secretase and Their Methods of Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EnVivo Pharmaceuticals, Inc. Announces Reversal of Cognitive Deficits in Alzheimer's Disease Transgenic Mouse Model With Gamma-Secretase Modulator - BioSpace [biospace.com]

- 7. EP3743428B1 - Triazolo-azepine derivatives - Google Patents [patents.google.com]

(9R)-RO7185876: A Deep Dive into its Selectivity for the Notch Pathway

For Researchers, Scientists, and Drug Development Professionals

(9R)-RO7185876, a novel triazolo-azepine derivative, has emerged as a potent γ-secretase modulator (GSM) with significant potential for the treatment of Alzheimer's disease.[1][2] A critical aspect of its therapeutic promise lies in its selective modulation of γ-secretase activity on the Amyloid Precursor Protein (APP) while sparing the physiologically crucial Notch signaling pathway. This technical guide provides an in-depth analysis of the selectivity of this compound, presenting key data, experimental methodologies, and visual representations of the underlying biological pathways.

Core Mechanism of Action: γ-Secretase Modulation

γ-secretase is a multi-subunit protease responsible for the final cleavage of several transmembrane proteins, including APP and Notch receptor.[1] In the context of Alzheimer's disease, the cleavage of APP by γ-secretase can produce amyloid-beta (Aβ) peptides of varying lengths. The longer forms, particularly Aβ42 and Aβ40, are prone to aggregation and form the amyloid plaques characteristic of the disease.[1]

This compound functions as a GSM, which means it doesn't inhibit the overall activity of γ-secretase. Instead, it binds to the enzyme and allosterically modifies its function.[3] This modulation results in a shift in the cleavage pattern of APP, leading to a decrease in the production of the pathogenic Aβ42 and Aβ40 peptides and a concurrent increase in the shorter, non-amyloidogenic Aβ37 and Aβ38 peptides.[1] Crucially, the total amount of Aβ peptides remains unchanged.[1]

Unraveling the Selectivity for the Notch Pathway

The Notch signaling pathway is fundamental for numerous cellular processes, and its inhibition can lead to severe toxicities. Early attempts to target γ-secretase with inhibitors (GSIs) were often hampered by mechanism-based side effects due to the concurrent inhibition of Notch processing.[4] GSMs like this compound represent a significant advancement by decoupling the desired effect on APP processing from the undesirable inhibition of the Notch pathway.[1]

Quantitative Analysis of In Vitro Selectivity

The selectivity of this compound for modulating Aβ production over inhibiting Notch signaling has been demonstrated in cellular assays. The following tables summarize the key quantitative data.

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Aβ37 EC50 (nM) |

| This compound ((S)-3) | 2.0 | 2.0 | 3.0 | 3.0 |

| Table 1: In Vitro Potency of this compound in Modulating Aβ Peptides. Data from Ratni et al., 2020. |

| Compound | Notch Signaling IC50 (µM) |

| This compound ((S)-3) | >10 |

| Table 2: In Vitro Notch Selectivity of this compound. Data from Ratni et al., 2020. |

As the data illustrates, this compound potently modulates Aβ peptide levels at low nanomolar concentrations, while having no significant effect on Notch signaling at concentrations up to 10 µM, demonstrating a selectivity window of over 5000-fold.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the potency and selectivity of this compound.

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of the compound on the secretion of different Aβ peptide species from cultured cells.

Cell Line: Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L).[5]

Protocol:

-

Cell Plating: Plate H4-APP695swe cells at a density of 30,000 cells/well in 96-well plates containing IMDM media supplemented with 10% FCS and 0.2 mg/l Hygromycin B.[5]

-

Incubation: Incubate the cells at 37°C in a 5% CO2 environment.[5]

-

Compound Addition: After 3-4 hours, add the test compounds (dissolved in culture media) to the wells. A typical dose-response curve is generated using a range of concentrations (e.g., from 4 µM down to 0.0013 µM in half-log steps).[5]

-

Incubation with Compound: Incubate the cells with the compound for 24 hours.[5]

-

Supernatant Collection: After incubation, transfer the cell culture supernatant to an assay plate for analysis.[5]

-

Aβ Quantification: Use an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the levels of Aβ42, Aβ40, Aβ38, and Aβ37. This involves adding a mixture of an AlphaLISA-coupled capture antibody and a biotinylated detection antibody, followed by the addition of donor beads.[5]

-

Data Analysis: Read the plate on a Paradigm AlphaLISA Reader. Calculate IC50 (for inhibition of Aβ42 and Aβ40) and EC50 (for elevation of Aβ38 and Aβ37) values using non-linear regression fit analysis.[5]

Notch Cellular Reporter Assay

This assay measures the effect of the compound on Notch signaling activity.

Cell Line: HEK293 cells stably transfected with a human Notch1 expression construct and a luciferase reporter gene under the control of a Notch-responsive promoter.[5]

Protocol:

-

Cell Plating: Seed the HEK293-Notch reporter cells in 96-well microtiter plates to approximately 80% confluency.[5]

-

Compound Addition: Add the test compounds at various concentrations. The final DMSO concentration should be kept constant (e.g., 0.8% v/v).[5]

-

Incubation: Incubate the plates for 20 hours at 37°C and 5% CO2.[5]

-

Lysis and Luciferase Measurement: Equilibrate the plates to room temperature and add a luciferase substrate mix (e.g., SteadyGlo).[5]

-

Data Analysis: Measure the chemiluminescence using a microplate reader. A decrease in the luciferase signal indicates inhibition of the Notch pathway. Calculate the IC50 value from the dose-response curve.[5]

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanism and experimental design, the following diagrams are provided.

Caption: Mechanism of this compound Action

Caption: Experimental Workflow for Selectivity Profiling

Conclusion

This compound stands out as a highly selective γ-secretase modulator. The extensive in vitro data, supported by robust experimental protocols, clearly demonstrates its ability to potently modulate the production of Aβ peptides associated with Alzheimer's disease pathology, while critically avoiding the inhibition of the Notch signaling pathway. This high degree of selectivity is a key feature that mitigates the risk of mechanism-based toxicities and underscores the therapeutic potential of this compound in the development of a safe and effective treatment for Alzheimer's disease.

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Preclinical Profile of (9R)-RO7185876: A Novel γ-Secretase Modulator for Alzheimer's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(9R)-RO7185876 , also identified as (S)-3, is a potent and selective γ-secretase modulator (GSM) from the novel triazolo-azepine chemical class, under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2][3][4] Preclinical studies have demonstrated its ability to modulate the γ-secretase enzyme, shifting the production of amyloid-beta (Aβ) peptides from the highly amyloidogenic Aβ42 and Aβ40 forms to shorter, less aggregation-prone species like Aβ37 and Aβ38, without inhibiting the overall activity of the enzyme or affecting the processing of other key substrates like Notch.[1] This profile suggests a promising safety and efficacy window, addressing a key challenge faced by previous γ-secretase inhibitors which showed mechanism-based toxicities.[1][5]

This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Data Presentation

In Vitro Profile of this compound

The in vitro characteristics of this compound highlight its potency in modulating Aβ42 production and its selectivity over the Notch signaling pathway. The compound was evaluated in various cell-based assays to determine its half-maximal inhibitory concentration (IC50) for Aβ42 and Notch, alongside other key drug-like properties.

| Parameter | Cell Line/Assay | Value |

| h IC50 Aβ42 (total/free) | H4 (Human Neuroglioma) | 9 / 4 nM |

| h IC50 Aβ42 (total/free) | HEK292 | 4 / 2 nM |

| Mouse IC50 N2A (total/free) | N2A (Mouse Neuroblastoma) | 4 / 2 nM |

| h Notch IC50 | HEK293 (Notch Reporter Assay) | >10,000 nM |

| LogD | N/A | 3.8 |

| Clearance in Hepatocytes (h/m/r) | Human / Mouse / Rat | 4.5 / 6.7 / 43 µL/min/Mcells |

| P-gp Efflux Ratio (h/m) | Human / Mouse | 2.4 / 3.3 |

| Fraction Unbound (h/m/r) | Human / Mouse / Rat | 5.4% / 1.4% / 1.4% |

| Genotoxicity (Ames/MNT) | N/A | clean / clean |

| hERG IC20 / IC50 | N/A | 0.3 / 1.4 µM |

| Data sourced from Ratni et al., 2020.[1] |

In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound in Mice

Single-dose pharmacokinetic (SDPK) studies were conducted in C57BL/6J mice to assess the in vivo properties of this compound. The compound exhibited good oral bioavailability and a half-life suitable for once-a-day dosing.[1] Pharmacodynamic (PD) studies in APP-Swedish transgenic mice demonstrated a dose-dependent modulation of brain Aβ peptides.

| Parameter | Route | Value |

| Dose | IV / PO | 1 mg/kg / 3 mg/kg |

| Half-life (T½) | IV / PO | 3.2 h / 3.6 h |

| Clearance (Cl) | IV | 19 mL/min/kg |

| Volume of Distribution (Vss) | IV | 4.9 L/kg |

| Max Concentration (Cmax) | PO | 443 ng/mL |

| Time to Cmax (Tmax) | PO | 0.5 h |

| Area Under the Curve (AUC) | PO | 1292 ng·h/mL |

| Oral Bioavailability (F) | N/A | 71% |

| In Vivo free IC50 Aβ42 (Brain) | PO | 2.5 nM |

| Data sourced from Ratni et al., 2020.[1] |

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

The potency of this compound in modulating Aβ secretion was determined using human neuroglioma (H4) cells stably overexpressing the human amyloid precursor protein (APP) 695 isoform with the Swedish double mutation (K595N/M596L).

-

Cell Plating: H4-APP695swe cells were plated at a density of 30,000 cells per well in 96-well plates using IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.

-

Incubation: The plated cells were incubated for a period at 37°C in a 5% CO2 environment.

-

Compound Addition: Following incubation, the cell culture supernatant was transferred to an assay plate.

-

Detection: A mixture of AlphaLISA-coupled capture antibody and biotinylated detection antibody was added to the supernatant and incubated for 3 hours at room temperature with gentle shaking. Subsequently, Donor beads were added, and the plate was incubated for another 30 minutes.

-

Data Acquisition: The plate was read on a Paradigm AlphaLISA Reader (excitation at 680 nm, emission at 570 nm).

-

Analysis: The measured signals were used to calculate IC50 values for the inhibition of Aβ peptide secretion through nonlinear regression fit analysis.[6]

Notch Cellular Reporter Assay

To assess the selectivity of this compound, a cellular reporter assay was employed using a HEK293 cell line stably transfected to express human Notch1 and a luciferase reporter.

-

Cell Seeding: Cells were seeded in 96-well microtiter plates to approximately 80% confluency in a specialized cell culture medium.

-

Compound Application: The test compounds were added at a 10x concentration in a medium containing 8% DMSO (final DMSO concentration of 0.8%).

-

Incubation: The plates were incubated for 20 hours at 37°C and 5% CO2.

-

Luminescence Measurement: After equilibration to room temperature, SteadyGlo Mix was added, and the plates were incubated for an additional 20 minutes. Chemiluminescence was then measured using a SpectraMax Paradigm Multi-Mode Microplate Reader.[6]

In Vivo Acute Treatment of APP-Swe Transgenic Mice

The pharmacodynamic effects of this compound on brain Aβ levels were evaluated in APP-Swe transgenic mice.

-

Animal Model: Male APP-Swe transgenic mice, aged 2-4 months, were used for the study.

-

Dosing: The compound was administered once per os in the morning at various doses.

-

Sample Collection: Four hours post-dosing, the animals were sacrificed, and brain samples were collected.

-

Tissue Processing: One brain hemisphere (without the cerebellum) was homogenized in a 1% DEA buffer containing protease inhibitors.

-

Aβ Peptide Measurement: The levels of different Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ) in the brain homogenates were determined to assess the in vivo efficacy of the compound.[1][6]

Mandatory Visualization

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on APP processing.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Discovery of RO7185876, a Highly Potent γâSecretase Modulator (GSM) as a Potential Treatment for Alzheimerâs Disease - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 5. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Foundational Research on Gamma-Secretase Modulation by (9R)-RO7185876: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876 is a potent and selective gamma-secretase modulator (GSM) that has emerged as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate gamma-secretase to shift its cleavage of the amyloid precursor protein (APP).[1][3][4] This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38.[1][3][4] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Gamma-Secretase Modulation

Gamma-secretase is a multi-subunit protease complex responsible for the final cleavage of APP to produce amyloid-beta peptides.[5][6][7] The process begins with the cleavage of APP by β-secretase (BACE1), which generates a membrane-bound C-terminal fragment of 99 amino acids (C99).[1][8] Gamma-secretase then sequentially cleaves C99 at multiple sites.[6][9] The initial cleavage, termed ε-cleavage, releases the APP intracellular domain (AICD).[6][9] This is followed by a series of processive cleavages, primarily occurring every three amino acids, which generate Aβ peptides of varying lengths.[6][9] Two main pathways have been identified: the Aβ49 → Aβ46 → Aβ43 → Aβ40 pathway and the Aβ48 → Aβ45 → Aβ42 → Aβ38 pathway.[6][9]

This compound acts as a GSM by binding to presenilin, the catalytic subunit of the gamma-secretase complex.[1][3] This binding induces a conformational change in the enzyme, which alters its processive cleavage of the C99 substrate.[3] Specifically, it enhances the cleavage that leads to the production of shorter Aβ peptides, such as Aβ37 and Aβ38, at the expense of the longer, more pathogenic Aβ42 and Aβ40 peptides.[1] Importantly, this modulation does not inhibit the overall proteolytic activity of gamma-secretase, thus avoiding the interference with Notch processing that is associated with GSIs.[1][10]

Below is a diagram illustrating the amyloid precursor protein processing pathway and the influence of gamma-secretase modulators.

Quantitative Data

The preclinical development of this compound involved comprehensive in vitro and in vivo studies to characterize its potency, efficacy, and pharmacokinetic profile.[1]

In Vitro Potency

The potency of this compound was assessed in a cellular assay measuring the modulation of Aβ secretion. The half-maximal inhibitory concentrations (IC50) for the reduction of Aβ42 and Aβ40, and the half-maximal effective concentration (EC50) for the increase of Aβ38 are summarized below.

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) |

| This compound | 2.0 | 25 | 20 |

Table 1: In vitro potency of this compound in a human neuroglioma H4 cell line overexpressing human APP695 with the Swedish double mutation.[1]

In Vivo Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies were conducted in mice to evaluate the in vivo profile of this compound.[1]

| Species | Administration | Dose (mg/kg) | T1/2 (h) | F (%) |

| Mouse | IV | 1 | 3.4 | - |

| Mouse | PO | 3 | - | 53 |

Table 2: Pharmacokinetic parameters of this compound in C57BL/6J mice.[1]

The in vivo efficacy was determined by measuring the reduction of Aβ42 in the brain of APP-Swedish transgenic mice.

| Compound | In vivo free IC50 for Aβ42 reduction (nM) |

| This compound | 2.5 |

Table 3: In vivo potency of this compound in APP-Swedish transgenic mice.[1]

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of a compound on the secretion of different Aβ peptide species from cultured cells.[11]

Cell Line and Culture:

-

Human neuroglioma H4 cells stably overexpressing the human APP695 isoform with the Swedish double mutation (K595N/M596L) are used.[11]

-

Cells are maintained in IMDM media supplemented with 10% FCS and 0.2 mg/L Hygromycin B.[11]

Assay Procedure:

-

Plate cells at a density of 30,000 cells/well in 96-well plates.[11]

-

After 3-4 hours, add the test compound diluted in culture media. A typical dose-response curve ranges from 4 µM down to 0.0013 µM in half-log steps.[11]

-

Incubate the cells with the compound for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

After incubation, collect the cell culture supernatant for Aβ quantification.[11]

Quantification of Aβ Peptides:

-

Aβ peptides in the supernatant are quantified using AlphaLISA assay kits (Perkin Elmer).[11]

-

20 µl of the supernatant is transferred to an assay plate.[11]

-

10 µl of a mixture of AlphaLISA acceptor beads conjugated to a capture antibody and biotinylated detection antibody is added.[11]

-

The plate is incubated for 3 hours at room temperature with gentle shaking.[11]

-

10 µl of streptavidin-coated donor beads are added, and the plate is incubated for another 30 minutes in the dark.[11]

-

The plate is read on an EnVision plate reader.[11]

Below is a workflow diagram for the in vitro cellular Aβ secretion assay.

Acute Treatment of APP-Swe Transgenic Mice

This in vivo study assesses the pharmacodynamic effect of the compound on brain Aβ levels.[1]

Animal Model:

-

APP-Swedish transgenic mice are used as the animal model.[1]

Procedure:

-

Administer this compound orally to the mice.[1]

-

At specified time points after administration, euthanize the animals and collect brain tissue.[1]

-

Homogenize the brain tissue and extract Aβ peptides.[1]

-

Quantify the levels of different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42, and total Aβ) using appropriate immunoassays (e.g., Meso Scale Discovery).[1][12]

Data Analysis:

-

Determine the in vivo IC50 for Aβ42 reduction by correlating the brain concentrations of the compound with the observed reduction in Aβ42 levels.[1]

Conclusion

This compound is a potent gamma-secretase modulator with a promising preclinical profile. Its mechanism of action, which involves shifting APP processing towards the production of shorter, non-amyloidogenic Aβ peptides without inhibiting the overall activity of gamma-secretase, represents a significant advancement over traditional gamma-secretase inhibitors. The quantitative data from in vitro and in vivo studies demonstrate its high potency and efficacy in reducing the levels of the pathogenic Aβ42 peptide. The detailed experimental protocols provided in this guide offer a foundation for further research and development in the field of Alzheimer's disease therapeutics.

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular mechanisms of γ-secretase substrate selection, processing and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Substrate recognition and processing by γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rupress.org [rupress.org]

Methodological & Application

Application Notes and Protocols for (9R)-RO7185876 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

(9R)-RO7185876 , also referred to as (S)-3, is a potent and selective γ-secretase modulator (GSM) under investigation as a potential therapeutic agent for Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate γ-secretase to shift the cleavage of amyloid precursor protein (APP) from producing longer, aggregation-prone amyloid-β (Aβ) peptides, such as Aβ42, to shorter, less amyloidogenic forms like Aβ37 and Aβ38.[1][3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and a summary of its in vitro profile.

Signaling Pathway of γ-Secretase Modulation

This compound acts on the γ-secretase complex, a multi-subunit protease responsible for the final cleavage of the C99 fragment of APP. By binding to the presenilin subunit, the catalytic core of γ-secretase, RO7185876 stabilizes the enzyme-substrate complex. This modulation favors processive cleavage, leading to a decrease in the production of Aβ42 and Aβ40 and a corresponding increase in the shorter Aβ37 and Aβ38 peptides, without affecting the total amount of Aβ produced.[1] Crucially, this modulation does not impact the processing of Notch, a key substrate of γ-secretase involved in vital cellular signaling pathways.[1][3]

Caption: Mechanism of action of this compound as a γ-secretase modulator.

Quantitative Data Summary

The in vitro activity of this compound has been characterized in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound [1]

| Assay Cell Line | Parameter | This compound (nM) |

| Human H4 (neuroglioma) | IC50 Aβ42 (total) | 9 |

| Human H4 (neuroglioma) | IC50 Aβ42 (free) | 4 |

| Human HEK293 | IC50 Aβ42 (total) | 4 |

| Human HEK293 | IC50 Aβ42 (free) | 2 |

| Mouse N2A | IC50 Aβ42 (total) | 4 |

| Mouse N2A | IC50 Aβ42 (free) | 2 |

Table 2: In Vitro Selectivity and DMPK Profile of this compound [1]

| Parameter | Value |

| Human Notch IC50 | >10,000 nM |

| LogD | 3.8 |

| P-gp ER (human/mouse) | 2.4 / 3.3 |

| hERG IC20 / IC50 | 0.3 / 1.4 µM |

Experimental Protocols

In Vitro Cellular Aβ Secretion Assay

This assay quantifies the effect of this compound on the secretion of Aβ peptides from a human neuroglioma cell line stably overexpressing human APP with the Swedish mutation.

Materials:

-

Human neuroglioma H4 cells stably overexpressing human APP695 with the Swedish double mutation (K595N/M596L).

-

Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Calf Serum (FCS).

-

Hygromycin B (0.2 mg/L).

-

96-well plates.

-

This compound compound dilutions.

-

AlphaLISA assay kits for Aβ peptides (e.g., Perkin Elmer).

-

Assay plates for AlphaLISA.

-

Plate reader capable of AlphaLISA detection.

Procedure:

-

Cell Plating: Seed the H4-APP-Swe cells in 96-well plates at a density of 30,000 cells/well in 100 µl of culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: After 3-4 hours, add 50 µl of 1.5-fold concentrated this compound dilutions in culture medium to achieve final concentrations typically ranging from 0.0013 µM to 4 µM in half-log steps. Include vehicle-only (e.g., 0.4% DMSO) and reference compound controls.

-

Incubation with Compound: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for Aβ quantification.

-

Aβ Quantification (AlphaLISA):

-

Transfer 20 µl of the supernatant to an assay plate.

-

Add 10 µl of a mixture of AlphaLISA acceptor beads conjugated to a capture antibody and biotinylated detector antibody.

-

Incubate for 3 hours at room temperature with gentle shaking.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis: Calculate the IC50 values for the inhibition of Aβ peptide secretion using a non-linear regression fit analysis.

Caption: Workflow for the in vitro cellular Aβ secretion assay.

Notch Cellular Reporter Assay

This assay is crucial to determine the selectivity of this compound by assessing its effect on Notch signaling. A HEK293 cell line stably expressing human Notch1 and a luciferase reporter gene is used.

Materials:

-

HEK293 cells stably expressing human Notch1 and a luciferase reporter.

-

Iscove's medium without phenol red, supplemented with 10% (v/v) fetal bovine serum.

-

96-well microtiter plates.

-

This compound compound dilutions.

-

Luminescence substrate (e.g., from a commercial kit).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293-Notch1-luciferase cells in 96-well plates to approximately 80% confluency.

-

Compound Addition: Add the test compounds at a 10x concentration in 1/10th the volume of medium without FCS, containing 8% DMSO (final DMSO concentration will be 0.8% v/v).

-

Incubation: Incubate the plates for 20 hours at 37°C and 5% CO2 in a humidified incubator.

-

Equilibration: Allow the microtiter plates to equilibrate to room temperature.

-

Luminescence Measurement: Add the luciferase substrate according to the manufacturer's instructions and measure the chemiluminescence using a luminometer.

-

Data Analysis: Calculate the IC50 values to determine the concentration at which this compound inhibits Notch signaling. A high IC50 value indicates selectivity.

Caption: Workflow for the Notch cellular reporter assay.

References

- 1. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RO7185876, a Highly Potent γ-Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (9R)-RO7185876 in APP-Swe Transgenic Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction